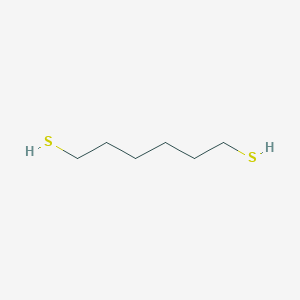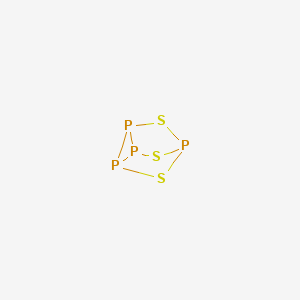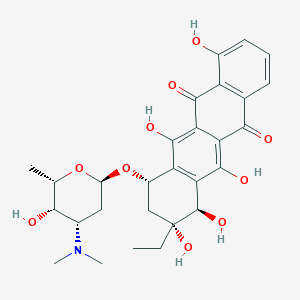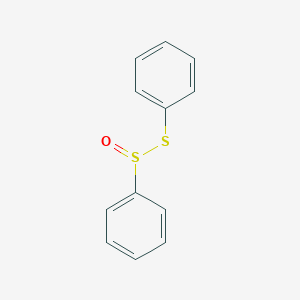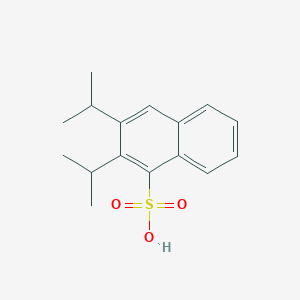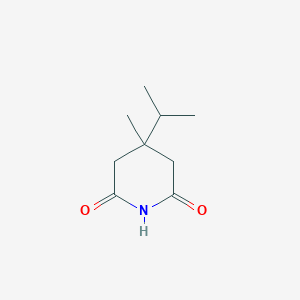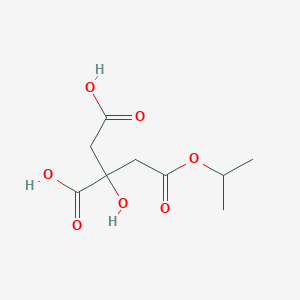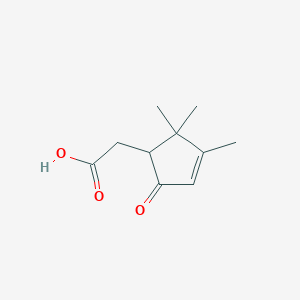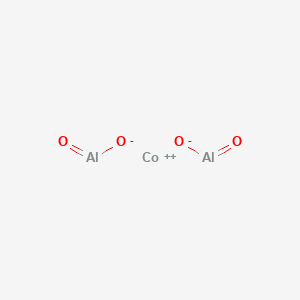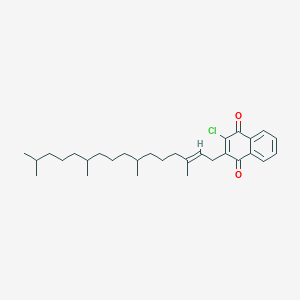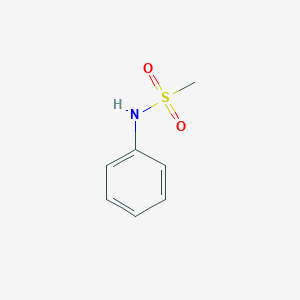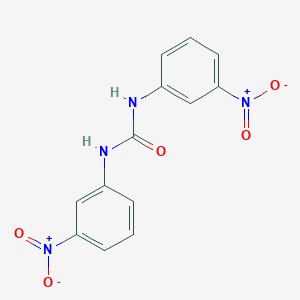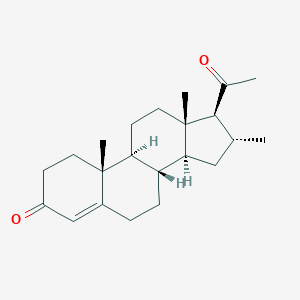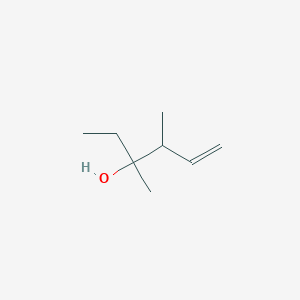
3,4-Dimethyl-5-hexen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-5-hexen-3-ol is a naturally occurring compound that is commonly found in fruits and vegetables such as kiwi, grapes, and tomatoes. It is also known as DMH and has a unique aroma that is often described as green, grassy, and fruity. In recent years, this compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-5-hexen-3-ol is not fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It may also work by modulating various signaling pathways in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,4-Dimethyl-5-hexen-3-ol has various biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and improve insulin sensitivity. It has also been found to have antimicrobial properties, making it a potential treatment for infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Dimethyl-5-hexen-3-ol in lab experiments is its natural occurrence, making it a safer and more environmentally friendly alternative to synthetic compounds. However, one limitation is its relatively low abundance in natural sources, which can make it difficult to obtain in large quantities.
Orientations Futures
There are numerous potential future directions for research on 3,4-Dimethyl-5-hexen-3-ol. One area of interest is its potential use in cancer treatment, as studies have suggested that it may have anti-tumor properties. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as studies have suggested that it may have neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3,4-Dimethyl-5-hexen-3-ol can be achieved through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. One of the most common methods is the chemical synthesis of DMH from citral, which involves the addition of hydrogen gas to the double bond in citral.
Applications De Recherche Scientifique
3,4-Dimethyl-5-hexen-3-ol has been extensively studied for its potential therapeutic properties. Research has shown that this compound possesses antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have potential in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
1569-45-5 |
|---|---|
Nom du produit |
3,4-Dimethyl-5-hexen-3-ol |
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
3,4-dimethylhex-5-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-5-7(3)8(4,9)6-2/h5,7,9H,1,6H2,2-4H3 |
Clé InChI |
VQOIEBBAEXCVRV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C)C=C)O |
SMILES canonique |
CCC(C)(C(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




